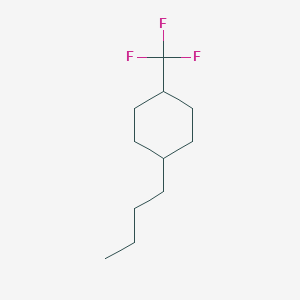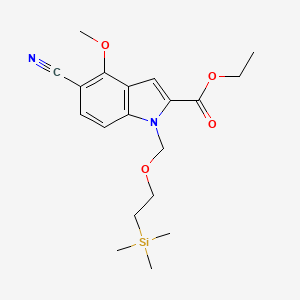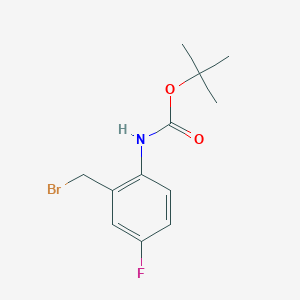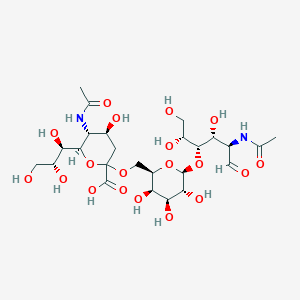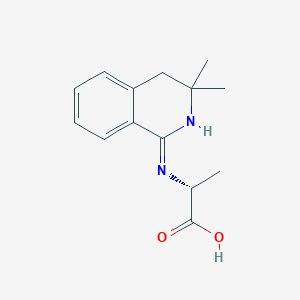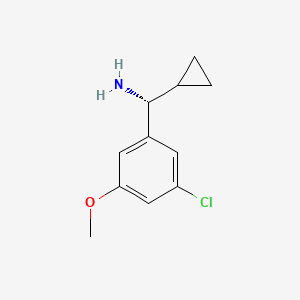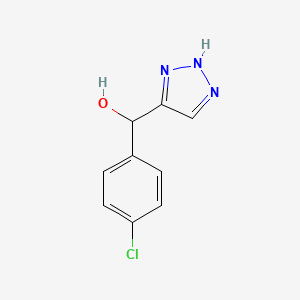
(4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol is a chemical compound that features a 4-chlorophenyl group attached to a 1H-1,2,3-triazol-4-ylmethanol moiety. This compound is part of the triazole family, known for their broad range of applications in medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol typically involves a click reaction, which is a copper-catalyzed azide-alkyne cycloaddition (CuAAC). The process starts with the preparation of 4-chlorophenyl azide and an alkyne derivative. These reactants undergo cycloaddition in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol is used as a building block for synthesizing more complex molecules. Its triazole ring is a versatile scaffold for creating new compounds with potential biological activities .
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. The triazole ring is known to interact with various biological targets, making it a valuable tool for drug discovery .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities. The triazole ring’s ability to inhibit specific enzymes and proteins makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and corrosion inhibitors. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of (4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chlorophenyl)(1H-1,2,4-triazol-3-yl)methanol
- (4-Chlorophenyl)(1H-1,2,3-triazol-5-yl)methanol
- (4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)ethanol
Uniqueness
(4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol is unique due to its specific substitution pattern on the triazole ring. This unique structure can result in different biological activities and reactivity compared to its analogs. The position of the hydroxyl group and the chlorine atom on the phenyl ring can significantly influence the compound’s properties and applications .
Eigenschaften
CAS-Nummer |
1429056-35-8 |
|---|---|
Molekularformel |
C9H8ClN3O |
Molekulargewicht |
209.63 g/mol |
IUPAC-Name |
(4-chlorophenyl)-(2H-triazol-4-yl)methanol |
InChI |
InChI=1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)9(14)8-5-11-13-12-8/h1-5,9,14H,(H,11,12,13) |
InChI-Schlüssel |
XMTXKWIIZBNHNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=NNN=C2)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide](/img/structure/B12843479.png)

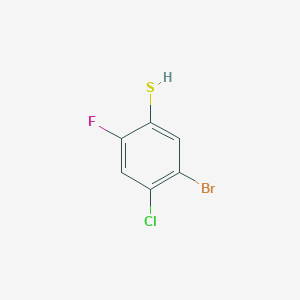
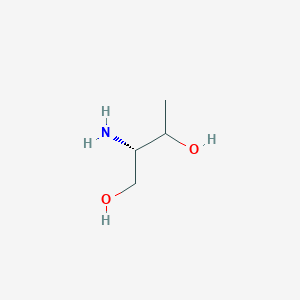
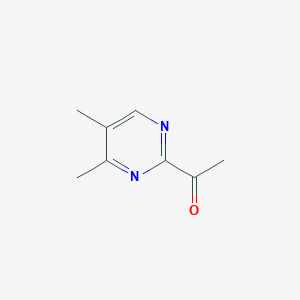
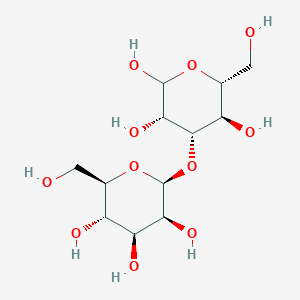
![Ethyl 2-methyloxazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B12843499.png)
